molecular formula C5H11N3O B3176021 1,3-Dimethyl-1,3,5-triazinan-2-one CAS No. 96591-16-1

1,3-Dimethyl-1,3,5-triazinan-2-one

Cat. No.: B3176021
CAS No.: 96591-16-1
M. Wt: 129.16 g/mol
InChI Key: KVHYECHFPMHRKQ-UHFFFAOYSA-N
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Description

1,3-Dimethyl-1,3,5-triazinan-2-one is an organic compound with the molecular formula C5H11N3O. It belongs to the class of triazines, which are heterocyclic compounds containing three nitrogen atoms in a six-membered ring.

Mechanism of Action

Target of Action

1,3-Dimethyl-1,3,5-triazinan-2-one (DM1T) is a member of the triazine family of compounds. It primarily targets ultraviolet rays (UVR), acting as an absorber . The compound’s role is to protect against the damaging effects of UV light, which is an important factor causing skin aging, eye disease, and photodegradation to some organic substances such as polymers and colorants .

Mode of Action

DM1T absorbs UV light, thereby preventing damage . The exceptional photostability mechanism of such ultraviolet rays absorber compounds was studied and confirmed as principally banked upon their ability to undergo excited-state deactivation via an ultrafast excited-state proton transfer (ESIPT) . The intramolecular hydrogen bond (IMHB) of 1,3,5-triazines compounds is the basis for the excited state proton transfer .

Biochemical Pathways

The biochemical pathways affected by DM1T primarily involve the absorption of UV light. The compound’s interaction with UV light leads to its excited state, followed by a rapid proton transfer that results in the deactivation of the excited state . This process prevents the UV light from causing damage to organic materials, such as polymers and colorants .

Result of Action

The primary result of DM1T’s action is the prevention of damage caused by UV light. By absorbing UV light and undergoing a rapid proton transfer, DM1T is able to deactivate its excited state, thereby preventing the UV light from causing photo-induced damage to organic materials .

Action Environment

The action of DM1T can be influenced by environmental factors such as the intensity of UV light and the presence of other compounds that may interact with DM1T. For example, the compound’s UV absorption properties were tested and found to be in good agreement with predicted data using the Time-dependent density functional theory (TD-DFT) . This suggests that DM1T’s effectiveness as a UV absorber may vary depending on the specific environmental conditions.

Chemical Reactions Analysis

Types of Reactions: 1,3-Dimethyl-1,3,5-triazinan-2-one undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a wide range of substituted triazines .

Comparison with Similar Compounds

Uniqueness: 1,3-Dimethyl-1,3,5-triazinan-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties.

Properties

IUPAC Name

1,3-dimethyl-1,3,5-triazinan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11N3O/c1-7-3-6-4-8(2)5(7)9/h6H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVHYECHFPMHRKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CNCN(C1=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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